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Compound of Interest

Compound Name: Ferutinin

Cat. No.: B1214473 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ferutinin is a naturally occurring sesquiterpene ester, primarily isolated from plants of the

Ferula genus, such as Ferula communis and Ferula jaeschkeana.[1][2] As a significant

bioactive compound, Ferutinin has garnered considerable attention in the scientific community

for its potent phytoestrogenic properties and its potential therapeutic applications. It is classified

as a daucane sesquiterpenoid, characterized by a bicyclic carbon skeleton esterified with a p-

hydroxybenzoate moiety. This technical guide provides an in-depth overview of the chemical

structure, physicochemical properties, and key biological activities of Ferutinin, with a focus on

experimental data and methodologies relevant to researchers in drug discovery and

development.

Chemical Structure and Physicochemical Properties
Ferutinin is a complex organic molecule with a defined stereochemistry that is crucial for its

biological activity. Its structural and chemical identifiers are summarized below.
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Property Value

IUPAC Name

[(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-

propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl]

4-hydroxybenzoate

Synonyms
Jaeschkeanadiol p-hydroxybenzoate, Tefestrol,

Ferutinine

CAS Number 41743-44-6

Molecular Formula C₂₂H₃₀O₄

Molecular Weight 358.47 g/mol

Canonical SMILES
CC1=CC[C@]2(CC--INVALID-LINK--

OC(=O)C3=CC=C(C=C3)O">C@(C(C)C)O)C

InChI Key CYSHNJQMYORNJI-YUVXSKOASA-N

Spectroscopic Data
The structural elucidation of Ferutinin has been accomplished through various spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry. While a complete, consolidated ¹H and ¹³C NMR dataset from a single peer-

reviewed source is not readily available in the literature, the following tables compile the

available data for reference.

Note on NMR Data:The following tables are compiled from spectral databases and patent

literature. Researchers should consult primary literature for specific experimental conditions.

¹³C NMR Spectral Data (Solvent Not Specified)
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Atom Number Chemical Shift (δ) ppm

1 122.5

2 134.8

3 75.8

4 52.8

5 42.1

6 28.9

7 80.5

8 49.9

9 43.1

10 18.5

11 36.4

12 17.6

13 17.5

14 16.2

15 24.1

1' 122.1

2', 6' 132.1

3', 5' 115.5

4' 160.2

C=O 166.8

Data sourced from SpectraBase.

¹H NMR Spectral Data (300 MHz, CDCl₃) Note: This data corresponds to a p-

pivaloyloxyferutinin derivative as reported in patent literature, but provides an indication of the
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proton signals.

Proton Assignment Chemical Shift (δ) ppm
Multiplicity & Coupling
Constant (J) Hz

H3'/H5' 8.09 d, J=9.0

H2'/H6' 7.20 d, J=8.7

H9 5.60 brt, J=4.7

H6 5.35 td, J=10.4, 2.9

H10 2.07 m

H11 1.89 m

H14 1.86 s

H15 1.14 s

H12 0.99 d, J=6.9

H13 0.89 d, J=6.7

Data adapted from patent literature.

In Vitro Cytotoxicity
Ferutinin has demonstrated significant cytotoxic effects against various human cancer cell

lines. The half-maximal inhibitory concentration (IC₅₀) values are a critical quantitative measure

of a compound's potency.

Reported IC₅₀ Values of Ferutinin on Various Cell Lines
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Cell Line Cancer Type IC₅₀ (µM) Exposure Time (h)

MCF-7 Breast Cancer 81 72

TCC Bladder Cancer 67 72

NTERA-2 Teratocarcinoma 39 Not Specified

KYSE-30 Esophageal Cancer 58 Not Specified

K562R
Chronic Myeloid

Leukemia
25.3 Not Specified

HFF3 Normal Fibroblast 98 72

Data compiled from multiple sources.

Experimental Protocols
Isolation and Purification from Ferula communis
The isolation of Ferutinin typically involves solvent extraction from the roots of Ferula species,

followed by chromatographic purification.

Protocol:

Extraction: 250g of finely ground Ferula communis roots are subjected to percolation with 1L

of methanol (MeOH). The process is repeated four times.

Saponification: The combined methanol extracts are concentrated. 10% potassium hydroxide

(KOH) is added, and the solution is refluxed for 2 hours to hydrolyze the daucane esters.

Liquid-Liquid Extraction: After cooling, the alkaline solution is extracted three times with n-

hexane to remove nonpolar compounds.

Purification: The resulting extract containing the hydrolyzed product (jaeschkenadiol) is then

subjected to column chromatography for purification. Ferutinin (jaeschkenadiol p-

hydroxybenzoate) can be obtained through subsequent esterification and purification steps.
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Extraction & Saponification

Purification
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Liquid-Liquid Extraction with n-Hexane

Crude Hydrolyzed Extract
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Workflow for the Isolation of Ferutinin.

Structural Elucidation Workflow
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The definitive structure of a natural product like Ferutinin is determined by integrating data

from multiple spectroscopic techniques.

Methodology:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine

the exact mass and molecular formula (e.g., C₂₂H₃₀O₄).

1D NMR Spectroscopy:

¹H NMR: Identifies the number of different types of protons, their chemical environment,

and spin-spin coupling patterns, revealing adjacent protons.

¹³C NMR & DEPT: Determines the number of carbon atoms and distinguishes between

CH₃, CH₂, CH, and quaternary carbons.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H correlations, identifying proton spin

systems.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): Correlates directly

bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, which is critical for assembling the carbon skeleton

and placing functional groups.
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Logical workflow for structural elucidation.

Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.

Protocol:

Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours

at 37°C, 5% CO₂.

Compound Treatment: Treat cells with serial dilutions of Ferutinin (in complete culture

medium) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

MTT Incubation: Remove the treatment medium and add 20-30 µL of MTT solution (typically

2-5 mg/mL in PBS) to each well. Incubate for 1.5 to 4 hours, allowing viable cells to reduce
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the yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent

(e.g., DMSO) to each well to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a

wavelength of ~570 nm.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control

cells and plot against compound concentration to determine the IC₅₀ value.
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Experimental workflow for the MTT assay.
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Biological Activity and Signaling Pathways
Phytoestrogenic and Ionophoretic Activity
Ferutinin is a potent phytoestrogen, acting as a selective estrogen receptor modulator. It

functions as a strong agonist for the estrogen receptor alpha (ERα) with an IC₅₀ of 33.1 nM and

as a mixed agonist/antagonist for ERβ with an IC₅₀ of 180.5 nM.[3] This dual activity makes it a

compound of interest for conditions related to estrogen signaling, such as post-menopausal

symptoms and osteoporosis.[2]

Furthermore, Ferutinin exhibits ionophoretic properties, specifically for calcium ions (Ca²⁺).[4]

It can increase the permeability of cellular and mitochondrial membranes to Ca²⁺, leading to an

elevation of intracellular calcium levels. This activity is central to its cytotoxic mechanism at

higher concentrations.[4]

Pro-Apoptotic Signaling in Cancer Cells
At cytotoxic concentrations, Ferutinin induces apoptosis in cancer cells primarily through the

intrinsic, or mitochondrial, pathway. This mechanism is initiated by its ionophoretic action,

which disrupts cellular calcium homeostasis.

The proposed signaling cascade is as follows:

Calcium Influx: Ferutinin acts as a Ca²⁺ ionophore, increasing the influx of extracellular

calcium and promoting its release from the endoplasmic reticulum, leading to a surge in

cytosolic Ca²⁺.

Mitochondrial Overload: Mitochondria sequester the excess cytosolic Ca²⁺, leading to an

overload.

Mitochondrial Dysfunction: This overload triggers the opening of the mitochondrial

permeability transition pore (mPTP), causing a loss of the mitochondrial membrane potential

(ΔΨm), swelling of the mitochondria, and increased production of reactive oxygen species

(ROS).[4]

Apoptosome Formation: The compromised mitochondrial outer membrane releases pro-

apoptotic factors, most notably cytochrome c, into the cytosol.
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Caspase Activation: Cytochrome c binds to Apaf-1, triggering the assembly of the

apoptosome, which in turn activates the initiator caspase, Caspase-9. Caspase-9 then

activates the executioner caspases, such as Caspase-3 and -7.

Bcl-2 Family Regulation: This process is tightly regulated by the Bcl-2 family of proteins.

Ferutinin has been shown to upregulate pro-apoptotic members like Bax and downregulate

anti-apoptotic members like Bcl-2, thus tipping the balance in favor of apoptosis.

Cellular Dismantling: The activated executioner caspases cleave a multitude of cellular

substrates, leading to the characteristic morphological changes of apoptosis, including DNA

fragmentation and cell death.
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Proposed pro-apoptotic signaling pathway of Ferutinin.
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Conclusion
Ferutinin is a multifaceted natural product with a well-defined chemical structure and

significant, dose-dependent biological activities. Its dual role as a selective estrogen receptor

modulator and a pro-apoptotic agent makes it a compelling lead compound for drug

development in areas such as oncology and hormone replacement therapy. The methodologies

and data presented in this guide offer a foundational resource for researchers aiming to explore

the full therapeutic potential of this potent sesquiterpene. Further investigation is warranted to

fully elucidate its in vivo efficacy, safety profile, and the intricate molecular details of its

signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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